molecular formula C6H14S2Sn B14662596 2,2-Diethyl-1,3,2-dithiastannolane CAS No. 38468-25-6

2,2-Diethyl-1,3,2-dithiastannolane

Cat. No.: B14662596
CAS No.: 38468-25-6
M. Wt: 269.0 g/mol
InChI Key: HHRRISGFSNZHJW-UHFFFAOYSA-L
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Description

2,2-Diethyl-1,3,2-dithiastannolane is an organotin compound characterized by the presence of tin (Sn) bonded to sulfur (S) and carbon © atoms. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1,3,2-dithiastannolane typically involves the reaction of diethyl tin dichloride with sodium sulfide or other sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:

(C2H5)2SnCl2+Na2S(C2H5)2SnS2+2NaCl\text{(C}_2\text{H}_5\text{)}_2\text{SnCl}_2 + \text{Na}_2\text{S} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{SnS}_2 + 2\text{NaCl} (C2​H5​)2​SnCl2​+Na2​S→(C2​H5​)2​SnS2​+2NaCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

2,2-Diethyl-1,3,2-dithiastannolane has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between tin-containing compounds and biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,2-Diethyl-1,3,2-dithiastannolane exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. The sulfur atoms play a crucial role in the compound’s ability to undergo redox reactions and form stable complexes with metals and other elements.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3,2-dithiastannolane
  • 2,2-Diethyl-1,3-dithiolane
  • 2,2-Diethyl-1,3-dioxolane

Comparison: Compared to similar compounds, 2,2-Diethyl-1,3,2-dithiastannolane is unique due to the presence of tin, which imparts distinct chemical properties. For instance, the tin-sulfur bonds confer higher stability and reactivity compared to carbon-sulfur bonds in similar compounds. Additionally, the diethyl groups enhance the compound’s solubility and facilitate its use in various organic reactions.

Properties

CAS No.

38468-25-6

Molecular Formula

C6H14S2Sn

Molecular Weight

269.0 g/mol

IUPAC Name

2,2-diethyl-1,3,2-dithiastannolane

InChI

InChI=1S/C2H6S2.2C2H5.Sn/c3-1-2-4;2*1-2;/h3-4H,1-2H2;2*1H2,2H3;/q;;;+2/p-2

InChI Key

HHRRISGFSNZHJW-UHFFFAOYSA-L

Canonical SMILES

CC[Sn]1(SCCS1)CC

Origin of Product

United States

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